1-Aminopyridazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate
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Overview
Description
1-Aminopyridazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate is a chemical compound with the molecular formula C9H12O3S.C4H6N3 and a molecular weight of 295.36 g/mol . This compound is known for its unique structure, which combines a pyridazin-1-ium ring with a 2,4,6-trimethylbenzene-1-sulfonate group. It is commonly used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 1-Aminopyridazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate typically involves the reaction of pyridazin-1-ium salts with 2,4,6-trimethylbenzenesulfonic acid under controlled conditions . The reaction is usually carried out in a solvent such as dichloromethane or hexane, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Aminopyridazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-Aminopyridazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Mechanism of Action
The mechanism of action of 1-Aminopyridazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
1-Aminopyridazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate can be compared with other similar compounds, such as:
Pyridinium, 1-amino-, 2,4,6-trimethylbenzenesulfonate: This compound has a similar structure but may differ in its reactivity and applications.
1-Aminopyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate: Another closely related compound with slight variations in its chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications in various fields.
Properties
IUPAC Name |
pyridazin-1-ium-1-amine;2,4,6-trimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S.C4H6N3/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;5-7-4-2-1-3-6-7/h4-5H,1-3H3,(H,10,11,12);1-4H,(H2,5,6)/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJRRGHNNTWMRD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.C1=CC=[N+](N=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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